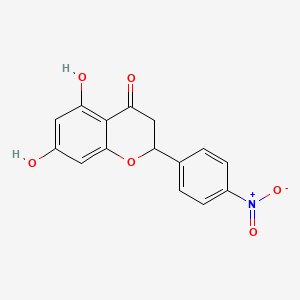
5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is an oxygen-containing heterocycle that serves as a major building block in many medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 5,7-Dihydroxy-2-(4-aminophenyl)chroman-4-one .
Scientific Research Applications
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Naringenin (5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one): A natural flavonoid with similar structural features but different biological activities.
(S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one: Another chroman-4-one derivative with distinct pharmacological properties.
Uniqueness
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
115809-03-5 |
|---|---|
Molecular Formula |
C15H11NO6 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-6,13,17-18H,7H2 |
InChI Key |
QOQDAPLOANATPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
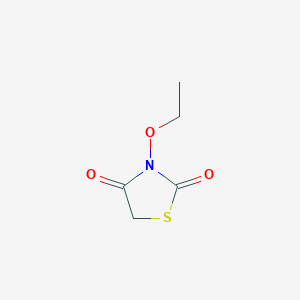
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
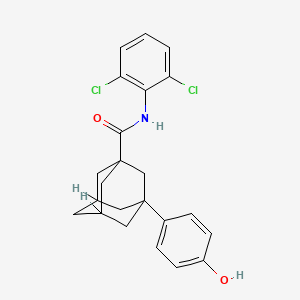
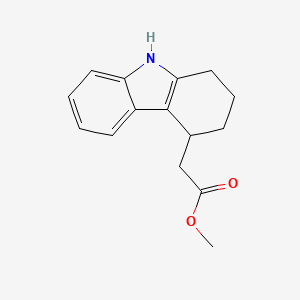
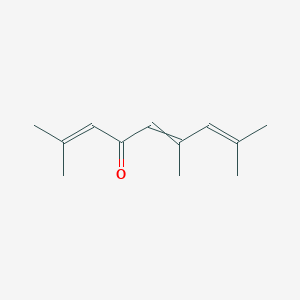
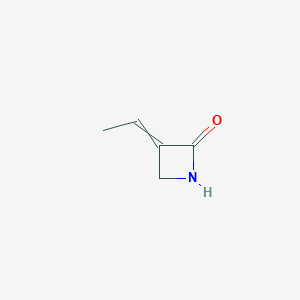

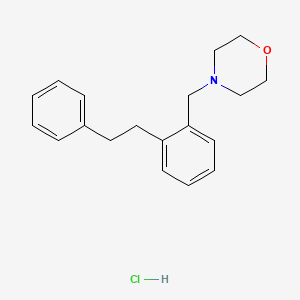
![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
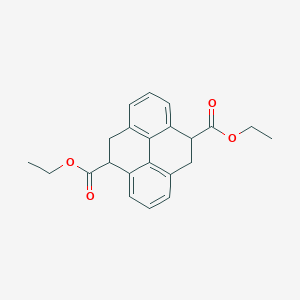
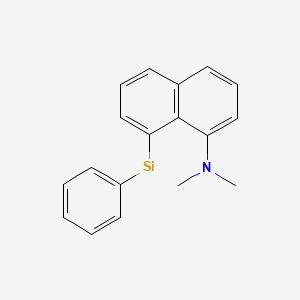
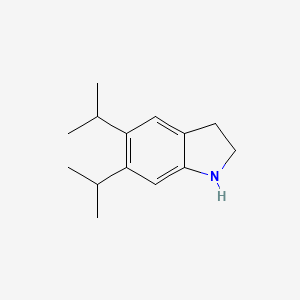
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
